molecular formula C10H12Cl2N4 B2587524 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2380167-73-5

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B2587524
CAS No.: 2380167-73-5
M. Wt: 259.13
InChI Key: UAYMSCOFJMOTHK-UHFFFAOYSA-N
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Description

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chloromethyl Group: This step involves the chlorination of the methyl group on the phenyl ring.

    Formation of the Methanamine Group: This can be done through a reductive amination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential use in developing new pharmaceuticals, particularly antifungal and anticancer agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The compound may also bind to DNA or RNA, affecting their function and leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

    Cetylpyridinium chloride: Used as an antimicrobial agent.

    Domiphen bromide: Known for its antibacterial properties.

    2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and polymer synthesis.

Uniqueness:

  • The presence of the triazole ring in [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride provides unique biological activity compared to other similar compounds.
  • Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

This compound’s diverse applications and unique properties make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4.ClH/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMSCOFJMOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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